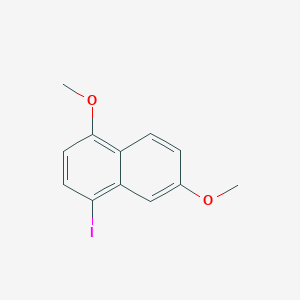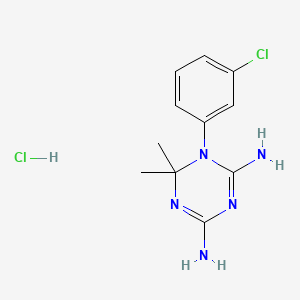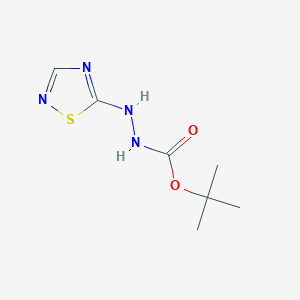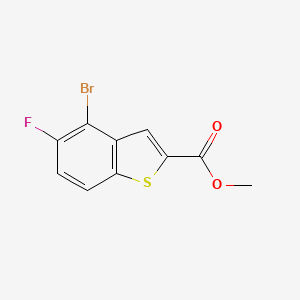
4-Iodo-1,6-dimethoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-1,6-dimethoxynaphthalene: is a synthetic organic compound that has garnered significant attention in scientific research due to its unique chemical structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both iodine and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,6-dimethoxynaphthalene typically involves the iodination of 1,6-dimethoxynaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as iodic acid or a combination of iodine and a Lewis acid like aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Iodo-1,6-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the aromatic ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include deiodinated naphthalenes and reduced aromatic compounds.
科学研究应用
4-Iodo-1,6-dimethoxynaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of larger aromatic systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 4-Iodo-1,6-dimethoxynaphthalene involves its interaction with various molecular targets and pathways. The iodine atom and methoxy groups play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and as a substrate for oxidation and reduction processes. Its effects are mediated through the formation of reactive intermediates and the modification of aromatic systems.
相似化合物的比较
1,6-Dimethoxynaphthalene: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromo-1,6-dimethoxynaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-Chloro-1,6-dimethoxynaphthalene: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness: 4-Iodo-1,6-dimethoxynaphthalene is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The combination of iodine and methoxy groups provides a distinct set of chemical properties that can be exploited in various applications.
属性
分子式 |
C12H11IO2 |
|---|---|
分子量 |
314.12 g/mol |
IUPAC 名称 |
4-iodo-1,6-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11IO2/c1-14-8-3-4-9-10(7-8)11(13)5-6-12(9)15-2/h3-7H,1-2H3 |
InChI 键 |
PSFXVQGVDOJIND-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CC(=C2C=C1)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13500203.png)
![3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13500208.png)


![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)
![2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)



![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)


![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)

